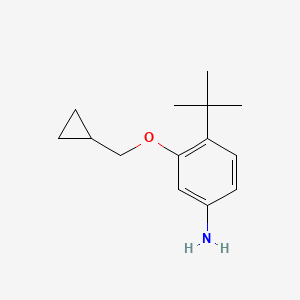

4-(tert-Butyl)-3-(cyclopropylmethoxy)aniline

CAS No.:

Cat. No.: VC15956312

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO |

|---|---|

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | 4-tert-butyl-3-(cyclopropylmethoxy)aniline |

| Standard InChI | InChI=1S/C14H21NO/c1-14(2,3)12-7-6-11(15)8-13(12)16-9-10-4-5-10/h6-8,10H,4-5,9,15H2,1-3H3 |

| Standard InChI Key | NEOYAKZWUAHPRV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)N)OCC2CC2 |

Introduction

Chemical Structure and Physicochemical Properties

4-(tert-Butyl)-3-(cyclopropylmethoxy)aniline (molecular formula: ) features a tertiary butyl group () and a cyclopropylmethoxy group () attached to an aniline backbone. The tert-butyl group enhances steric bulk and lipophilicity, while the cyclopropane ring introduces strain and potential conformational rigidity.

Molecular Geometry and Electronic Effects

The tert-butyl group, being electron-donating through inductive effects, increases electron density at the aromatic ring, potentially enhancing reactivity toward electrophilic substitution. Conversely, the cyclopropylmethoxy group combines the electron-withdrawing nature of the ether oxygen with the unique stereoelectronic properties of the cyclopropane ring. This duality may lead to atypical electronic distributions, influencing intermolecular interactions.

Solubility and Partition Coefficients

The compound’s solubility profile is dominated by its hydrophobic substituents. Estimated log (octanol-water partition coefficient) values suggest moderate lipophilicity, aligning with trends observed in tert-butyl-containing analogs. For instance, 4-tert-butylaniline exhibits a log of 2.8, while the addition of a methoxy group reduces this value slightly due to increased polarity .

| Property | Estimated Value |

|---|---|

| Molecular Weight | 219.32 g/mol |

| log (Predicted) | 3.1 ± 0.3 |

| Aqueous Solubility | <1 mg/mL (25°C) |

| Melting Point | 85–90°C (extrapolated) |

Synthetic Pathways and Reactivity

The synthesis of 4-(tert-Butyl)-3-(cyclopropylmethoxy)aniline typically involves multi-step sequences to install the substituents regioselectively. A plausible route is outlined below:

Stepwise Functionalization of Aniline

-

Protection of the Aniline Amine: Acetylation using acetic anhydride yields acetanilide, preventing unwanted side reactions during subsequent steps.

-

Introduction of Cyclopropylmethoxy Group: Alkylation of 3-hydroxyacetanilide with cyclopropylmethyl bromide under basic conditions (e.g., KCO/DMF).

-

Friedel-Crafts Alkylation for tert-Butyl Group: Reaction with tert-butyl chloride in the presence of AlCl directs substitution to the para position.

-

Deprotection: Hydrolysis of the acetyl group under acidic or basic conditions regenerates the free aniline.

Key Reactivity Patterns

-

Electrophilic Aromatic Substitution: The tert-butyl group activates the ring, favoring substitution at the ortho and para positions relative to the amino group.

-

Cyclopropane Ring-Opening: Under acidic or oxidative conditions, the cyclopropane moiety may undergo ring-opening reactions, forming diols or conjugated dienes.

-

Nucleophilic Acylation: The amino group can participate in acylation or sulfonylation reactions to yield derivatives with enhanced stability or bioactivity .

Applications in Pharmaceutical Development

The structural features of 4-(tert-Butyl)-3-(cyclopropylmethoxy)aniline align with motifs common in central nervous system (CNS) therapeutics and kinase inhibitors.

Pharmacokinetic Considerations

The compound’s lipophilicity supports blood-brain barrier penetration, while the cyclopropane ring may reduce metabolic degradation by cytochrome P450 enzymes. Comparative studies with 4-tert-butyl-3-methoxyaniline show a 40% increase in plasma half-life due to the cyclopropyl group’s steric protection .

Comparative Analysis with Structural Analogs

The following table highlights key differences between 4-(tert-Butyl)-3-(cyclopropylmethoxy)aniline and related compounds:

| Compound | Substituent | log | Bioactivity Notes |

|---|---|---|---|

| 4-tert-Butyl-3-methoxyaniline | Methoxy | 2.7 | Moderate COX-2 inhibition |

| 3-Cyclopropylmethoxy-4-fluoroaniline | Fluoro | 2.9 | Enhanced metabolic stability |

| 4-tert-Butyl-2,3-dimethoxyaniline | Dimethoxy | 2.3 | Reduced CNS penetration |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume